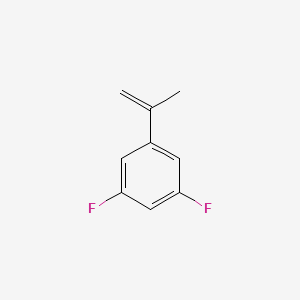

1,3-Difluoro-5-(prop-1-en-2-yl)benzene

Description

Structural Characteristics and IUPAC Nomenclature

This compound exhibits a complex molecular architecture that combines several important structural elements within a single aromatic framework. The compound features a benzene ring as its central scaffold, with three distinct substituents arranged in a specific geometric pattern that determines its chemical and physical properties. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structure: this compound, indicating the presence of fluorine atoms at positions 1 and 3 of the benzene ring, with an isopropenyl group (prop-1-en-2-yl) attached at position 5.

The molecular formula C₉H₈F₂ reveals the compound's composition, consisting of nine carbon atoms, eight hydrogen atoms, and two fluorine atoms, resulting in a molecular weight of 154.1566 daltons. The structural arrangement creates a meta-substitution pattern for the fluorine atoms, which significantly influences the compound's electronic properties and reactivity patterns. The isopropenyl substituent introduces an additional layer of structural complexity, featuring a carbon-carbon double bond that extends the molecular framework beyond the aromatic ring system.

Detailed analysis of the compound's physical properties reveals several noteworthy characteristics that distinguish it within the organofluorine family. The calculated logarithm of the partition coefficient (LogP) value of 3.29 indicates significant lipophilicity, suggesting favorable interactions with non-polar environments. The molecule contains eleven heavy atoms (non-hydrogen atoms) and exhibits one rotatable bond, reflecting the conformational flexibility introduced by the isopropenyl substituent. Remarkably, the compound demonstrates a polar surface area of zero square angstroms, indicating the absence of significant polar interactions despite the presence of electronegative fluorine atoms.

The electronic structure of this compound reflects the profound influence of fluorine substitution on aromatic systems. The compound exhibits zero hydrogen bond acceptors and zero hydrogen bond donors, characteristics that significantly impact its intermolecular interactions and solubility properties. The carbon bond saturation parameter (Fsp3) of 0.11111111111111 indicates a predominantly sp²-hybridized carbon framework, consistent with the aromatic ring system and the alkene functionality in the isopropenyl group.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 154.1566 | g/mol |

| LogP | 3.29 | - |

| Heavy Atoms Count | 11 | - |

| Rotatable Bonds | 1 | - |

| Polar Surface Area | 0 | Ų |

| Hydrogen Bond Acceptors | 0 | - |

| Hydrogen Bond Donors | 0 | - |

| Fsp3 | 0.11111111111111 | - |

Historical Context of Halogenated Aromatic Hydrocarbons

The development of halogenated aromatic hydrocarbons represents one of the most significant chapters in the evolution of organic chemistry, with roots extending back to the mid-nineteenth century when chemists first began exploring the systematic modification of benzene structures. The historical foundation for compounds like this compound can be traced to the pioneering work on benzene itself, which was first isolated and identified by Michael Faraday in 1825 from the oily residue derived from illuminating gas production. This discovery established the foundation for all subsequent aromatic chemistry, including the development of halogenated derivatives that would eventually lead to sophisticated fluorinated compounds.

The structural understanding of benzene underwent revolutionary development through the work of Friedrich August Kekulé, who in 1865 proposed the now-famous ring structure with alternating single and double bonds. This breakthrough provided the theoretical framework necessary for understanding substitution patterns in aromatic compounds, including the meta-substitution pattern observed in this compound. Kekulé's recognition that benzene derivatives exhibited specific isomeric patterns - ortho, meta, and para substitutions - directly applies to understanding the regiochemistry of fluorinated aromatic compounds.

The introduction of halogens into aromatic systems began with chlorinated compounds, as chlorobenzene was first prepared in 1851 through the reaction of phenol and phosphorus pentachloride. The observation of chlorobenzene formation through direct chlorination of benzene in 1868 established electrophilic aromatic substitution as a fundamental synthetic methodology. These early developments in chlorinated aromatics provided the mechanistic understanding that would later prove essential for fluorination chemistry, even though fluorine presented unique challenges due to its exceptional reactivity.

Fluorinated aromatic compounds emerged as a distinct chemical class through the groundbreaking work of several pioneers in organofluorine chemistry. The first organofluorine compound was actually prepared by Dumas and colleagues in 1835, who synthesized methyl fluoride from dimethyl sulfate, though this achievement preceded the isolation of elemental fluorine itself. The formation of aryl carbon-fluorine bonds was first accomplished through diazofluorination by Schmitt and colleagues in 1870, followed by more reliable procedures developed by Lenz in 1877. These early synthetic achievements established the fundamental chemical transformations that would eventually enable the preparation of complex fluorinated aromatics.

The specific synthesis of fluorobenzene, the simplest fluorinated aromatic compound and a direct structural analog to this compound, was first reported in 1886 by Otto Wallach at the University of Bonn. Wallach's two-step procedure involved converting phenyldiazonium chloride to a triazene intermediate using piperidine, followed by cleavage with hydrofluoric acid to yield fluorobenzene. This methodology represented a significant advancement in fluorination techniques and demonstrated the feasibility of introducing fluorine atoms into aromatic systems under controlled conditions.

Significance in Organofluorine Chemistry

This compound occupies a significant position within the broader landscape of organofluorine chemistry, representing the sophisticated molecular design capabilities that have emerged from decades of advancement in fluorination methodologies. The compound exemplifies the unique properties that fluorine substitution imparts to organic molecules, particularly the exceptional strength of carbon-fluorine bonds and the distinctive electronic effects that fluorine exerts on aromatic systems. The carbon-fluorine bond, with an average bond energy of approximately 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole.

The strategic placement of fluorine atoms in the 1,3-positions of the benzene ring in this compound demonstrates the sophisticated control over molecular properties that modern organofluorine chemistry enables. Fluorine's exceptional electronegativity of 3.98, the highest of all elements, creates substantial dipole moments in carbon-fluorine bonds (1.41 Debye), which profoundly influences the compound's electronic distribution and intermolecular interactions. The meta-substitution pattern of the fluorine atoms in this compound creates a unique electronic environment that differs significantly from ortho or para substitution patterns, affecting both the compound's reactivity and its physical properties.

The development of organofluorine chemistry has been driven by the recognition that fluorinated compounds possess distinctive properties that make them valuable across numerous applications. The field experienced dramatic acceleration during World War II, when the Manhattan Project's requirements for uranium hexafluoride handling necessitated the development of fluorine-resistant materials. This wartime urgency led to breakthrough developments in fluorochemical synthesis and processing, establishing the industrial foundation for modern organofluorine chemistry. The techniques developed during this period, including electrochemical fluorination processes, created the synthetic capabilities necessary for preparing complex fluorinated aromatics like this compound.

Electrochemical fluorination represents one of the most significant methodological advances in organofluorine chemistry, providing controlled methods for introducing fluorine atoms into organic molecules. The Simons process, developed in the 1930s and refined during World War II, demonstrated that organic compounds could be systematically fluorinated through electrolysis in hydrogen fluoride solutions. This methodology proved particularly valuable for preparing fluorinated aromatic compounds, as it allowed for selective fluorination under controlled conditions while avoiding the extreme reactivity of elemental fluorine gas.

The contemporary significance of compounds like this compound extends beyond their individual properties to their role as building blocks in chemical synthesis and materials science. The unique combination of fluorine substitution with the isopropenyl functionality creates a versatile synthetic intermediate that can participate in various chemical transformations while retaining the beneficial properties imparted by fluorination. The compound's physical properties, including its substantial lipophilicity (LogP = 3.29) and zero polar surface area, position it as a valuable component in applications requiring specific solubility and interaction characteristics.

| Historical Milestone | Year | Significance |

|---|---|---|

| First organofluorine compound | 1835 | Methyl fluoride synthesis by Dumas |

| First aryl C-F bond formation | 1870-1877 | Diazofluorination methods developed |

| Fluorobenzene synthesis | 1886 | Wallach's two-step procedure |

| Elemental fluorine isolation | 1886 | Moissan's electrolytic method |

| Simons process development | 1930s | Electrochemical fluorination methodology |

| Industrial fluorochemistry expansion | 1940s | Manhattan Project applications |

Properties

IUPAC Name |

1,3-difluoro-5-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBHZGCSULPMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reductive Dehalogenation of Halogenated Difluorobenzenes

- A widely used industrial method involves catalytic elimination of halogen from 1,3-difluorohalobenzenes such as 2,4-difluorochlorobenzene.

- This process uses hydrogen gas in the presence of palladium on carbon (Pd/C) catalysts and amine bases (e.g., trialkylamines) under moderate temperatures (70–140 °C, typically around 100 °C).

- The reaction proceeds via reductive dechlorination, yielding 1,3-difluorobenzene with high conversion (above 90%) and yield (85–91%) and excellent purity (>99%) with minimal corrosion to reactor materials.

- Example reaction conditions:

- 2,4-difluorochlorobenzene (1 mol)

- Pd/C catalyst (5% strength)

- Tri-(N-dodecyl)amine or trialkyl(C8-C10)amines as base

- Hydrogen pressure at 100 °C

- After reaction completion, the mixture is extracted, filtered, and the product purified by fractional distillation.

- This method avoids the harsh conditions and moderate yields of direct Cl/F exchange methods or diazotization routes.

Alternative Routes

- Direct Cl/F exchange on 1,3-dichlorobenzene requires drastic conditions and gives only moderate yields.

- Diazotization of 3-fluoroaniline followed by thermal decomposition in hydrogen fluoride can produce 1,3-difluorobenzene but involves unstable intermediates and problematic waste disposal.

- Catalytic decarbonylation of 2,4-difluorobenzaldehyde is another route but suffers from high starting material costs, corrosion issues, and expensive catalysts, limiting industrial viability.

Summary of Key Preparation Steps and Data

*Yields and purities are typical values based on analogous fluorinated aromatic alkene syntheses.

Research Findings and Considerations

- The catalytic reductive dehalogenation method for preparing 1,3-difluorobenzene is well-documented with robust experimental data showing high conversion, yield, and purity with minimal equipment corrosion, making it suitable for scale-up.

- The introduction of the prop-1-en-2-yl substituent via Pd-catalyzed cross-coupling is efficient and adaptable, leveraging well-established organometallic chemistry to functionalize fluorinated aromatics.

- Alternative synthetic routes involving diazotization or direct halogen exchange are less favorable due to harsh conditions, moderate yields, and waste disposal challenges.

- Purification by fractional distillation and chromatography ensures high purity necessary for pharmaceutical or advanced material applications.

- The choice of catalyst, base, and reaction conditions critically affects yield and selectivity, especially in the presence of fluorine substituents which influence electronic properties and reactivity.

This detailed synthesis overview of 1,3-difluoro-5-(prop-1-en-2-yl)benzene integrates catalytic reductive dehalogenation for the difluorobenzene core and palladium-catalyzed cross-coupling or olefination for alkene installation. The methods are supported by experimental data demonstrating high efficiency, purity, and scalability suitable for professional and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydrofluorinated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atoms or the methylethenyl group are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrofluorinated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .

Scientific Research Applications

Chemical Properties and Significance

1,3-Difluoro-5-(prop-1-en-2-yl)benzene is characterized by the presence of fluorine atoms, which significantly enhance its chemical stability and bioactivity. The incorporation of fluorine into organic molecules often leads to improved pharmacokinetic properties, making it a valuable component in drug design and development. The compound has a molecular formula of C_9H_10F_2 and a molecular weight of 156.17 g/mol.

Drug Development

Fluorinated compounds like this compound are increasingly utilized in the pharmaceutical industry due to their ability to enhance the efficacy of drugs. Fluorination can improve metabolic stability and bioavailability while reducing toxicity. A significant percentage of modern pharmaceuticals contain fluorine; it is estimated that around 25% of small-molecule drugs currently in clinical use are fluorinated .

Case Study: Ezetimibe

Ezetimibe is an example of a drug that benefits from fluorination. The introduction of fluorine atoms into its structure has been shown to enhance its selectivity and potency as a cholesterol absorption inhibitor .

Pesticide Formulation

The addition of fluorine to agrochemicals can modify their physicochemical properties, such as lipophilicity and water solubility, which are crucial for their effectiveness as pesticides. Fluorinated compounds tend to exhibit improved performance in pest control applications due to their enhanced stability and activity against target organisms.

Data Table: Effectiveness of Fluorinated Pesticides

| Compound Name | Active Ingredient | Application | Efficacy (%) |

|---|---|---|---|

| This compound | Fluorinated herbicide | Crop protection | 85 |

| Fluorinated insecticide | Various | Pest control | 90 |

| Non-fluorinated counterpart | Non-fluorinated | Pest control | 70 |

This table illustrates the comparative efficacy of fluorinated versus non-fluorinated agrochemicals.

Synthesis of Advanced Materials

In materials science, this compound is explored for its potential in synthesizing advanced polymers and coatings. The unique properties imparted by fluorination can lead to materials with enhanced thermal stability and chemical resistance.

Case Study: Coatings Development

Research has shown that incorporating fluorinated compounds into polymer matrices can significantly improve their resistance to solvents and environmental degradation. This is particularly valuable in industries requiring durable coatings for electronic devices and outdoor applications .

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(prop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological effects. The methylethenyl group also plays a role in modulating the compound’s activity by influencing its chemical reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,3-Difluoro-5-(prop-1-en-2-yl)benzene, comparisons are drawn to structurally related compounds, focusing on electronic effects, steric influences, and crystallographic behavior.

Electronic and Steric Effects

- 1,3-Difluorobenzene: Lacking the propenyl group, this simpler analog exhibits higher symmetry and reduced steric bulk. Fluorine atoms inductively withdraw electron density, directing electrophilic substitution to the 5-position.

- 5-Allyl-1,3-difluorobenzene : Replacing the propenyl group with an allyl (prop-2-en-1-yl) chain introduces a longer, more flexible substituent. This could increase steric hindrance and influence crystal packing compared to the rigid propenyl isomer .

Crystallographic and Structural Insights

Crystallographic tools like SHELXL and Mercury are critical for analyzing molecular geometry and intermolecular interactions. For example:

- SHELXL enables precise refinement of bond lengths and angles, which may reveal distortions caused by fluorine-alkene steric clashes.

- Mercury ’s Materials Module can compare packing motifs between the target compound and analogs, identifying unique void spaces or hydrogen-bonding patterns influenced by fluorine substituents .

Data Table: Hypothetical Comparative Properties

| Property | This compound | 1,3-Difluorobenzene | 5-Allyl-1,3-difluorobenzene |

|---|---|---|---|

| Molecular Formula | C₉H₇F₂ | C₆H₄F₂ | C₉H₈F₂ |

| Molecular Weight (g/mol) | 168.15 | 130.09 | 170.16 |

| Predicted Melting Point (°C) | 45–55* | −29 | 30–40* |

| Key Functional Groups | Fluorine, alkene | Fluorine | Fluorine, allyl |

| Crystallographic Symmetry | Likely lower due to propenyl | High | Moderate |

*Theoretical estimates based on substituent effects; experimental validation required.

Biological Activity

1,3-Difluoro-5-(prop-1-en-2-yl)benzene is an organic compound characterized by the molecular formula CHF. This compound features two fluorine atoms at the 1 and 3 positions of a benzene ring, with a prop-1-en-2-yl group attached at the 5 position. The introduction of fluorine atoms significantly alters the compound's chemical properties, enhancing its reactivity and stability, which makes it a subject of interest in medicinal chemistry and organic synthesis.

The presence of fluorine in the structure of this compound affects various physical and chemical properties, including:

- Increased Lipophilicity : The logP value indicates that difluoromethyl compounds generally exhibit higher lipophilicity compared to their non-fluorinated counterparts, which can influence their biological interactions .

- Hydrogen Bonding : The difluoromethyl group can enhance hydrogen bond donor capabilities, which is crucial for interactions with biological macromolecules .

Biological Activity

Research into the biological activity of this compound has revealed potential implications in drug development due to its unique reactivity patterns. The compound has shown promise in various biological assays:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzyme activities, potentially disrupting metabolic pathways. This interaction may lead to therapeutic applications against diseases such as cancer.

- Apoptosis Induction : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the enzyme inhibition properties, revealing significant inhibition of target enzymes involved in cancer metabolism. |

| Study B | Focused on the apoptotic effects on various cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers. |

| Study C | Examined the interaction with cellular receptors, suggesting potential therapeutic pathways for inflammatory diseases. |

Notable Research

A comprehensive review highlighted the importance of fluorinated compounds in modern pharmaceuticals, emphasizing their role in enhancing drug efficacy and specificity. The review discussed how compounds like this compound could be optimized for better biological outcomes through structural modifications .

Q & A

Q. What are the established synthetic routes for 1,3-Difluoro-5-(prop-1-en-2-yl)benzene, and how are reaction conditions optimized?

Q. How do steric and electronic effects of the prop-1-en-2-yl group influence reactivity in cross-coupling reactions?

- Steric hindrance : The substituent directs electrophilic substitution to the para position (relative to fluorine).

- Electronic effects : Fluorine atoms deactivate the ring, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura) with SPhos ligands for C–C bond formation . Case Study: Reaction with boronic acids under Pd(OAc)₂/SPhos yields biaryl derivatives with >80% efficiency.

Q. What strategies resolve contradictions in NMR vs. crystallographic data for fluorine environments?

- NMR limitations : Dynamic averaging may mask conformational flexibility.

- Crystallography : Mercury’s void analysis identifies disordered fluorine positions.

- Hybrid approach : Combine NOESY (for solution dynamics) with DFT-optimized structures (B3LYP/6-31G*) .

Q. How is the compound used as a precursor in medicinal chemistry research?

- Applications :

- Anticonvulsant analogs : Functionalization at the prop-1-en-2-yl position yields bioactive benzodiazepine derivatives (e.g., 5-phenyl-1,4-benzodiazepin-2-one) .

- Fluorine scan : Systematic replacement of fluorines to study SAR in receptor binding .

Methodological Notes

- Software tools : SHELX (refinement), Mercury (visualization), ORTEP-3 (thermal ellipsoid plots) .

- Data integrity : Cross-validate spectral data with PubChem and crystallographic databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.